molecular formula C14H14N6O4 B8769644 ETHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B8769644
M. Wt: 330.30 g/mol
InChI Key: BQGCEQCETBHXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a methyl group, and a nitrophenyl group attached to a dihydrotetrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxycarbonyl-5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the reaction of aminoazoles (such as 3-aminopyrazole, 3-amino-1,2,4-triazole, or 5-aminotetrazole) with acetoacetic ester and an aromatic aldehyde . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as ethanol, under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted tetrazolopyrimidines with various functional groups.

Scientific Research Applications

ETHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethoxycarbonyl-5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a crucial role in binding to these targets, while the tetrazolopyrimidine core provides structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications in medicinal chemistry and materials science, where specific interactions with biological targets or unique material properties are desired.

Properties

Molecular Formula

C14H14N6O4

Molecular Weight

330.30 g/mol

IUPAC Name

ethyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H14N6O4/c1-3-24-13(21)11-8(2)15-14-16-17-18-19(14)12(11)9-5-4-6-10(7-9)20(22)23/h4-7,12H,3H2,1-2H3,(H,15,16,18)

InChI Key

BQGCEQCETBHXOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 50 ml of ethanol are added 2.6 g of ethyl 3-nitro-α-acetylcinnamate and 0.9 g of 5-aminotetrazole, and then heated under reflux for 16 hours. On cooling, 2 g of 6-ethoxycarbonyl-5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine, melting at 210°-212° C., is obtained.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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